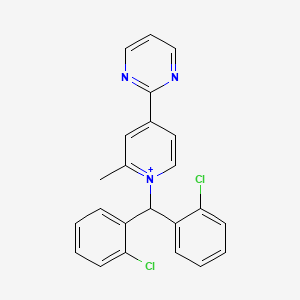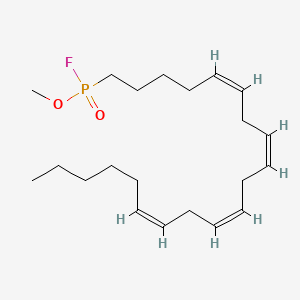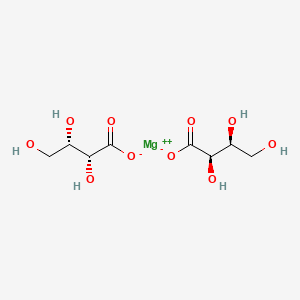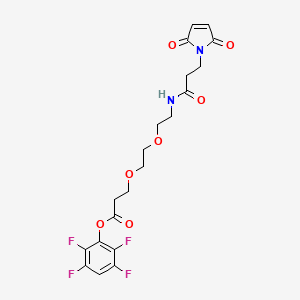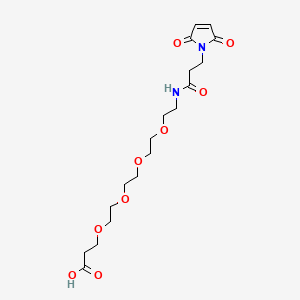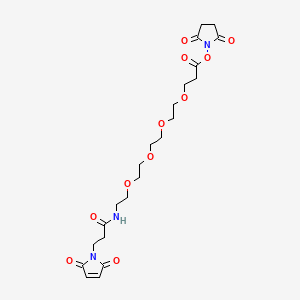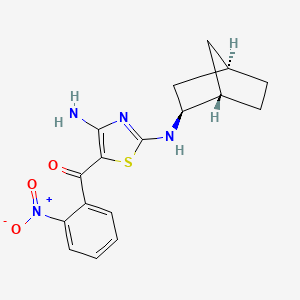
MC180295
Übersicht
Beschreibung
MC180295 ist ein hochpotenter und selektiver Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). Diese Verbindung hat in präklinischen Studien sowohl in vitro als auch in vivo in Krebsmodellen eine signifikante Wirksamkeit gezeigt. Cyclin-abhängige Kinase 9 ist eine Serin/Threonin-Kinase, die eine entscheidende Rolle bei der Transkriptionsverlängerung spielt, indem sie die RNA-Polymerase II phosphoryliert. Die Inhibition der Cyclin-abhängigen Kinase 9 kann epigenetisch stillgelegte Gene in Krebszellen reaktivieren, was this compound zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
This compound wird als racemisches Gemisch aus zwei Enantiomeren synthetisiert, MC180379 und MC180380Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Für die industrielle Produktion kann die Synthese von this compound unter Verwendung von Batch- oder kontinuierlichen Durchflussverfahren hochskaliert werden. Die wichtigsten Schritte umfassen die Herstellung von Zwischenprodukten, die Reinigung und die endgültige Assemblierung der Verbindung. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie werden eingesetzt, um die Konsistenz und Qualität des Endprodukts sicherzustellen .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Gängige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung hydroxylierter Derivate führen, während die Reduktion desoxygenierte Produkte liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle der Cyclin-abhängigen Kinase 9 bei der Transkriptionsregulation zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Auswirkungen der Inhibition der Cyclin-abhängigen Kinase 9 auf die Genexpression und Zellproliferation zu untersuchen.
Medizin: Wird als potenzieller therapeutischer Wirkstoff für die Behandlung verschiedener Krebsarten untersucht, darunter akute myeloische Leukämie und Kolonkarzinom.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die Cyclin-abhängige Kinase 9 und verwandte Signalwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Inhibition der Cyclin-abhängigen Kinase 9. Diese Inhibition führt zur Dephosphorylierung der RNA-Polymerase II, was zur Reaktivierung epigenetisch stillgelegter Gene führt. Die Verbindung induziert auch Apoptose in Krebszellen, indem sie die Expression von antiapoptotischen Proteinen wie MCL-1 und MYC herunterreguliert. Darüber hinaus hat sich gezeigt, dass this compound die Immunantwort verstärkt, indem es die Aktivität von CD8+ T-Zellen erhöht .
Wirkmechanismus
Target of Action
MC180295 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a serine/threonine kinase that plays a crucial role in gene transcription and cell cycle regulation . It is a novel epigenetic target in cancer, and its inhibition can reactivate epigenetically silenced genes in cancer cells .
Mode of Action
This compound interacts with CDK9, inhibiting its activity . This inhibition leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 . The dephosphorylation of BRG1 results in the reactivation of epigenetically silenced genes in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CDK9-mediated gene transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the reactivation of epigenetically silenced genes . This reactivation can facilitate cancer cell redifferentiation and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound have been explored in mice and rats . .
Result of Action
The inhibition of CDK9 by this compound leads to significant anti-tumor effects. It has shown high potency against multiple neoplastic cell lines, with the highest potency seen in AML cell lines derived from patients with MLL translocations . Both this compound and its enantiomer, MC180380, showed efficacy in in vivo AML and colon cancer xenograft models . Additionally, this compound treatment results in growth inhibition and induces cell death via apoptosis in cancer cells .
Action Environment
It is noted that cdk9 inhibition-mediated anti-tumoral effects were partially dependent on cd8+ t cells in vivo, indicating a significant immune component to the response .
Biochemische Analyse
Biochemical Properties
MC180295 interacts with CDK9, inhibiting its function and leading to the reactivation of epigenetically silenced genes in cancer . This is achieved by dephosphorylating the SWI/SNF chromatin remodeler BRG1 . This compound has shown nanomolar potency and a 20-fold higher selectivity for CDK9, compared to other CDKs .
Cellular Effects
This compound has demonstrated high potency against multiple neoplastic cell lines, with the highest potency seen in Acute Myeloid Leukemia (AML) cell lines derived from patients with MLL translocations . It has also shown efficacy in in vivo AML and colon cancer xenograft models . This compound treatment results in growth inhibition of cancer cells and induces cell death via apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK9, which leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 . This results in the reactivation of epigenetically silenced genes in cancer cells . This compound also downregulates the transcription levels of MCL-1 and MYC, which are crucial in both survival and proliferation of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown efficacy in in vivo AML and colon cancer xenograft models
Dosage Effects in Animal Models
This compound has shown efficacy in in vivo AML and colon cancer xenograft models
Metabolic Pathways
This compound is involved in the regulation of gene transcription, a metabolic pathway that involves CDK9
Vorbereitungsmethoden
MC180295 is synthesized as a racemic mixture of two enantiomers, MC180379 and MC180380The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
For industrial production, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final assembly of the compound. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
MC180295 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
MC180295 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcription regulation.
Biology: Employed in cell-based assays to investigate the effects of cyclin-dependent kinase 9 inhibition on gene expression and cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and colon cancer.
Industry: Utilized in the development of new drugs targeting cyclin-dependent kinase 9 and related pathways
Vergleich Mit ähnlichen Verbindungen
MC180295 ist einzigartig in seiner hohen Selektivität und Potenz für die Cyclin-abhängige Kinase 9 im Vergleich zu anderen Inhibitoren. Ähnliche Verbindungen sind:
MC180379: Ein Enantiomer von this compound mit geringerer Potenz.
MC180380: Ein weiteres Enantiomer von this compound mit höherer Potenz in Live-Zell-Assays.
Dinaciclib: Ein nicht-selektiver Cyclin-abhängiger Kinase-Inhibitor mit Aktivität gegen mehrere Cyclin-abhängige Kinasen, einschließlich der Cyclin-abhängigen Kinase 9.
Flavopiridol: Ein älterer Cyclin-abhängiger Kinase-Inhibitor mit breiterer Aktivität, aber geringerer Selektivität für die Cyclin-abhängige Kinase 9.
This compound zeichnet sich durch seine hohe Spezifität für die Cyclin-abhängige Kinase 9 und seine signifikante Antitumorwirksamkeit in präklinischen Modellen aus .
Eigenschaften
IUPAC Name |
[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXAQINDCOHGS-SCVCMEIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115307 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2237942-08-2 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


